molecular formula C10H20N2O4 B8338266 {[2-(Tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid

{[2-(Tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid

Cat. No. B8338266
M. Wt: 232.28 g/mol
InChI Key: VGGBICGIQJVBLX-UHFFFAOYSA-N
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Patent
US07910593B2

Procedure details

162 mg (0.5 mmol) of {[2-(tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid benzyl ester prepared in Process 3-A was dissolved in methanol (5 mL), and then 5% palladium-carbon was added to it, and this was stirred under a hydrogen atmosphere at room temperature for one hour. After filtering off the insoluble material, the filtrate was concentrated to yield 116 mg (100%) of {[2-(tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid as a colorless viscous oil.
Name
{[2-(tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid benzyl ester
Quantity
162 mg
Type
reactant
Reaction Step One
[Compound]
Name
3-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:23])[CH2:10][N:11]([CH2:13][CH2:14][NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH3:12])C1C=CC=CC=1>CO.[C].[Pd]>[C:19]([O:18][C:16]([NH:15][CH2:14][CH2:13][N:11]([CH2:10][C:9]([OH:23])=[O:8])[CH3:12])=[O:17])([CH3:22])([CH3:20])[CH3:21] |f:2.3|

Inputs

Step One
Name
{[2-(tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid benzyl ester
Quantity
162 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CN(C)CCNC(=O)OC(C)(C)C)=O
Name
3-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this was stirred under a hydrogen atmosphere at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCN(C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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